Thrombin Selectivity of Chg-Containing Tripeptides
In a head-to-head panel of eight H-D-Ser-AA-Arg-OH tripeptides varying only at the AA position, the Chg-containing peptide (H-D-Ser-Chg-Arg-OH) demonstrated preferential inhibition of thrombin with a Ki of 5.02 μM, whereas the Phg-containing peptide (H-D-Ser-Phg-Arg-OH) preferentially inhibited plasmin with a Ki of 5.7 μM [1]. This represents a target selectivity inversion driven solely by replacing the cyclohexyl side chain with a phenyl group at the P2-equivalent position, providing direct evidence that H-CHG-OME HCl-derived Chg residues confer thrombin-directed inhibitory activity not achieved by Phg [1].
Phg peptide Ki = 5.7 μM (plasmin-selective)
| Evidence Dimension | Serine protease inhibition selectivity (Ki) |
|---|---|
| Target Compound Data | H-D-Ser-Chg-Arg-OH: Ki = 5.02 μM against thrombin |
| Comparator Or Baseline | H-D-Ser-Phg-Arg-OH: Ki = 5.7 μM against plasmin (and less potent against thrombin) |
| Quantified Difference | Chg peptide: thrombin-selective (Ki 5.02 μM); Phg peptide: plasmin-selective (Ki 5.7 μM). Selectivity inversion between Chg and Phg residues. |
| Conditions | In vitro amidolytic activity assay; panel screened against urokinase, thrombin, trypsin, plasmin, t-PA, and kallikrein. |
Why This Matters
Researchers procuring the Chg building block gain access to a thrombin-selective pharmacophore element that cannot be replicated with the commercially more common and less expensive Phg-OMe HCl.
- [1] Markowska A, Bruzgo M, Surażyński A, Midura-Nowaczek K. Tripeptides with non-code amino acids as potential serine proteases inhibitors. J Enzyme Inhib Med Chem. 2013;28(3):639-643. DOI: 10.3109/14756366.2011.651463. View Source
